Cas no 1804425-31-7 (2-(Difluoromethyl)-3-fluoro-4-methoxypyridine-6-methanol)

2-(Difluoromethyl)-3-fluoro-4-methoxypyridine-6-methanol is a fluorinated pyridine derivative with a difluoromethyl and methoxy substitution pattern, offering unique reactivity and stability in synthetic applications. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical research. The difluoromethyl group contributes to electron-withdrawing effects, while the methoxy and hydroxymethyl functionalities provide sites for further functionalization. This compound is particularly useful as an intermediate in the development of bioactive molecules, where its structural features can influence binding affinity and selectivity. Its well-defined regiochemistry ensures consistent performance in multi-step synthetic routes.
2-(Difluoromethyl)-3-fluoro-4-methoxypyridine-6-methanol structure
1804425-31-7 structure
商品名:2-(Difluoromethyl)-3-fluoro-4-methoxypyridine-6-methanol
CAS番号:1804425-31-7
MF:C8H8F3NO2
メガワット:207.149832725525
CID:4882365

2-(Difluoromethyl)-3-fluoro-4-methoxypyridine-6-methanol 化学的及び物理的性質

名前と識別子

    • 2-(Difluoromethyl)-3-fluoro-4-methoxypyridine-6-methanol
    • インチ: 1S/C8H8F3NO2/c1-14-5-2-4(3-13)12-7(6(5)9)8(10)11/h2,8,13H,3H2,1H3
    • InChIKey: OTKYQYKUXYNBAR-UHFFFAOYSA-N
    • ほほえんだ: FC1C(=CC(CO)=NC=1C(F)F)OC

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 182
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 42.4

2-(Difluoromethyl)-3-fluoro-4-methoxypyridine-6-methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029035723-250mg
2-(Difluoromethyl)-3-fluoro-4-methoxypyridine-6-methanol
1804425-31-7 95%
250mg
$1,029.00 2022-04-02
Alichem
A029035723-500mg
2-(Difluoromethyl)-3-fluoro-4-methoxypyridine-6-methanol
1804425-31-7 95%
500mg
$1,853.50 2022-04-02
Alichem
A029035723-1g
2-(Difluoromethyl)-3-fluoro-4-methoxypyridine-6-methanol
1804425-31-7 95%
1g
$3,184.50 2022-04-02

2-(Difluoromethyl)-3-fluoro-4-methoxypyridine-6-methanol 関連文献

2-(Difluoromethyl)-3-fluoro-4-methoxypyridine-6-methanolに関する追加情報

Professional Introduction to Compound with CAS No. 1804425-31-7 and Product Name: 2-(Difluoromethyl)-3-fluoro-4-methoxypyridine-6-methanol

2-(Difluoromethyl)-3-fluoro-4-methoxypyridine-6-methanol, identified by the CAS number 1804425-31-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities and pharmacological properties. The structural features of this molecule, particularly the presence of fluorine atoms and methoxy groups, contribute to its unique chemical reactivity and potential therapeutic applications.

The 2-(Difluoromethyl) moiety in the molecular structure is a key feature that enhances the compound's stability and metabolic resistance, making it an attractive candidate for drug development. Fluorinated compounds are increasingly being explored in medicinal chemistry due to their ability to improve bioavailability, binding affinity, and metabolic profile. In particular, the 3-fluoro substituent and the 4-methoxy group play crucial roles in modulating the electronic properties of the pyridine ring, thereby influencing its interactions with biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to better understand the structural-activity relationships (SAR) of this compound. Studies have demonstrated that the fluorinated pyridine scaffold can serve as a versatile platform for designing novel therapeutic agents. The methanol group at the 6-position further extends the compound's functional diversity, allowing for further derivatization and optimization.

In the context of contemporary pharmaceutical research, 2-(Difluoromethyl)-3-fluoro-4-methoxypyridine-6-methanol has been investigated for its potential role in addressing various therapeutic challenges. For instance, its structural motif is reminiscent of known bioactive molecules targeting enzymes such as kinases and phosphodiesterases. These enzymes are critical regulators of cellular signaling pathways and are often implicated in diseases such as cancer, inflammation, and neurodegenerative disorders.

One of the most compelling aspects of this compound is its ability to interact with biological targets through multiple mechanisms. The difluoromethyl group, in particular, has been shown to enhance binding affinity by improving hydrophobic interactions and reducing metabolic susceptibility. Additionally, the fluoro-substituted pyridine ring can engage in hydrogen bonding with polar residues in protein active sites, further stabilizing drug-target complexes.

The methoxy group at the 4-position also contributes to the compound's pharmacological profile by influencing its solubility and distribution within biological systems. Methoxy-substituted pyridines are known to exhibit favorable pharmacokinetic properties, which can be advantageous in drug development. Furthermore, the presence of both fluorine and methoxy groups allows for fine-tuning of electronic and steric effects, enabling researchers to optimize potency and selectivity.

Recent experimental studies have highlighted the potential of this compound as a lead molecule for drug discovery. In vitro assays have shown that derivatives of 2-(Difluoromethyl)-3-fluoro-4-methoxypyridine-6-methanol exhibit inhibitory activity against certain kinases, suggesting their utility in developing targeted therapies. These findings align with broader trends in medicinal chemistry where fluorinated heterocycles are being leveraged to create novel pharmacophores.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to construct the desired fluorinated pyridine core efficiently. The use of these techniques underscores the importance of modern synthetic chemistry in enabling access to complex molecular architectures like this one.

The impact of fluorination on pharmaceutical compounds is well-documented, with numerous examples demonstrating improved pharmacological properties through strategic fluorination. The difluoromethyl group, in particular, has been extensively studied for its ability to enhance metabolic stability and binding interactions. By incorporating this moiety into a pyridine framework, researchers can develop molecules with enhanced bioavailability and prolonged half-life.

As interest in fluorinated compounds continues to grow, so does the need for innovative synthetic strategies to access these molecules efficiently. The development of new catalytic systems and green chemistry approaches has made it possible to synthesize complex fluorinated heterocycles with greater ease than ever before. This progress is crucial for accelerating drug discovery efforts and bringing new therapeutic agents to market.

The future prospects for 2-(Difluoromethyl)-3-fluoro-4-methoxypyridine-6-methanol are promising, with ongoing research aimed at expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to yield novel derivatives with enhanced efficacy and reduced side effects. As computational tools become more sophisticated, virtual screening methods will play an increasingly important role in identifying promising candidates for further investigation.

In conclusion,2-(Difluoromethyl)-3-fluoro-4-methoxypyridine-6-methanol (CAS No. 1804425-31-7) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its incorporation into drug discovery pipelines holds promise for addressing unmet medical needs across various disease areas. As research continues to uncover new insights into its biological activity, this compound is poised to make meaningful contributions to modern medicine.

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